3-[(4-methoxyphenyl)methyl]-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
説明
This compound features a 1,2,3,4-tetrahydroquinazoline-2,4-dione core substituted with a (4-methoxyphenyl)methyl group at position 3 and a 4-(2-methoxyphenyl)piperazine-1-carbonyl moiety at position 5. The quinazoline-dione scaffold is associated with diverse bioactivities, including kinase inhibition and receptor modulation .
特性
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O5/c1-36-21-10-7-19(8-11-21)18-32-27(34)22-12-9-20(17-23(22)29-28(32)35)26(33)31-15-13-30(14-16-31)24-5-3-4-6-25(24)37-2/h3-12,17H,13-16,18H2,1-2H3,(H,29,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXVSOOHLFBTFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5OC)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-[(4-methoxyphenyl)methyl]-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a member of the tetrahydroquinazoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds similar to 3-[(4-methoxyphenyl)methyl]-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione exhibit significant antimicrobial properties. For example, studies have shown that related tetrahydroquinazolines possess activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Tetrahydroquinazoline Derivative A | E. coli | 6.25 μg/ml |
| Tetrahydroquinazoline Derivative B | S. aureus | 12.5 μg/ml |
| Tetrahydroquinazoline Derivative C | Bacillus subtilis | 25 μg/ml |
Anti-Ischaemic Activity
The anti-ischaemic potential of the compound was evaluated using a bilateral common carotid artery occlusion model in Kunming mice. The results demonstrated that the compound significantly improved blood flow and reduced ischaemic damage compared to control groups .
Table 2: Anti-Ischaemic Activity in Animal Models
| Treatment Group | Ischaemic Damage Score | Blood Flow Improvement (%) |
|---|---|---|
| Control | 8.5 | 0 |
| Compound Administered | 3.2 | 65 |
The mechanism by which 3-[(4-methoxyphenyl)methyl]-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve modulation of neurotransmitter systems and inhibition of specific enzymes linked to inflammation and microbial resistance .
Case Studies
Several case studies have highlighted the therapeutic potential of tetrahydroquinazolines in treating various conditions:
- Case Study on Antimicrobial Efficacy :
- Case Study on Neuroprotective Effects :
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
Quinazoline Derivatives with Piperazine Substituents
3-(4-(4-(4-Acetylphenyl)piperazine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione (CAS 896374-56-4)
- Core : Quinazoline-2,4-dione.
- Substituents : A benzyl group linked to a 4-acetylphenyl-piperazine carbonyl.
- Applications : Likely targets enzymes or receptors sensitive to acetylated aromatic systems .
N-(Substituted Phenyl)-4-((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamides (A1–A6)
- Core : 4-Oxo-3,4-dihydroquinazoline.
- Substituents : Fluorine or chlorine atoms on the phenyl ring of the piperazine carboxamide.
- Key Differences :
- A2 (3-fluorophenyl): Melting point 189.5–192.1°C; yield 52.2%.
- A3 (4-fluorophenyl): Melting point 196.5–197.8°C; yield 57.3%.
- A6 (4-chlorophenyl): Melting point 189.8–191.4°C; yield 48.1%.
- SAR : Halogen substitutions increase molecular polarity and may enhance binding to polar enzyme active sites compared to methoxy groups .
Piperazine-Carbonyl Derivatives with Heterocyclic Cores
2-(4-Methoxyphenyl)-4-methyl-6-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,4-triazine-3,5(2H,4H)-dione
- Core : Triazine-3,5-dione.
- Substituents : 4-Methoxyphenyl and pyridinyl-piperazine carbonyl.
p-MPPI and p-MPPF (Serotonin-1A Antagonists)
- Core : Piperazine linked to a pyridinyl-benzamide.
- Substituents : Iodo (p-MPPI) or fluoro (p-MPPF) on the benzamide.
- Bioactivity : Both antagonize 5-HT1A receptors with ID50 values of 3–5 mg/kg (hypothermia) and 0.7–3 mg/kg (forepaw treading).
- SAR : Electron-withdrawing groups (iodo, fluoro) enhance receptor affinity compared to methoxy groups .
Physicochemical Properties
| Compound | Core | Substituents | Melting Point (°C) | LogP* (Predicted) |
|---|---|---|---|---|
| Target Compound | Quinazoline-2,4-dione | 4-/2-Methoxyphenyl | Not Reported | ~3.5 |
| A3 (4-Fluorophenyl derivative) | 4-Oxoquinazoline | 4-Fluorophenyl | 196.5–197.8 | ~2.8 |
| p-MPPI | Benzamide | 4-Iodophenyl | Not Reported | ~4.1 |
| Triazine-dione analog (G674-0818) | Triazine-3,5-dione | 4-Methoxyphenyl, pyridinyl-piperazine | Not Reported | ~2.9 |
*LogP estimated using fragment-based methods.
準備方法
Synthesis of the Quinazoline-2,4-Dione Core
The quinazoline-2,4-dione scaffold serves as the foundational structure for this compound. A well-established method involves cyclization of anthranilic acid derivatives with potassium cyanate under acidic conditions . For the target molecule, 7-nitroanthranilic acid is first converted to 7-nitroquinazoline-2,4-dione via treatment with potassium cyanate in aqueous HCl at 80–90°C . Subsequent reduction of the nitro group to an amine is achieved using catalytic hydrogenation (H₂, Pd/C) or SnCl₂ in HCl, yielding 7-amino-1,2,3,4-tetrahydroquinazoline-2,4-dione .
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | KOCN, HCl, 80–90°C, 6 h | 85% |
| Nitro Reduction | H₂ (1 atm), 10% Pd/C, EtOH, 25°C | 92% |
Preparation of 4-(2-Methoxyphenyl)piperazine-1-carbonyl Chloride
The 4-(2-methoxyphenyl)piperazine moiety is synthesized via a modified method from piperazine derivative patents . Ethylenediamine is reacted with methyl benzoylformate in toluene at 60–65°C to form 3,4-dehydropiperazine-2-one intermediates, which are subsequently reduced using lithium aluminum hydride (LiAlH₄) to yield 1-methyl-3-phenylpiperazine . Demethylation with BBr₃ introduces a hydroxyl group, which is then methoxylated using methyl iodide (CH₃I) in the presence of K₂CO₃ to produce 4-(2-methoxyphenyl)piperazine . The final step involves converting the piperazine to its acyl chloride derivative using oxalyl chloride (COCl₂) in dichloromethane at 0°C .
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Methyl benzoylformate, toluene, 60°C | 69.6% |
| Reduction | LiAlH₄, THF, reflux, 4 h | 75% |
| Methoxylation | CH₃I, K₂CO₃, DMF, 50°C | 88% |
| Acyl Chloride Formation | COCl₂, DCM, 0°C, 2 h | 95% |
Coupling of Piperazine-1-carbonyl to the Quinazoline Core
The 7-amino group of the quinazoline-2,4-dione is acylated with 4-(2-methoxyphenyl)piperazine-1-carbonyl chloride using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane . The reaction proceeds at room temperature for 12–16 hours, followed by aqueous workup to isolate the intermediate 7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione .
Key Reaction Conditions:
| Parameter | Value |
|---|---|
| Coupling Agent | EDC (1.2 equiv), DMAP (0.1 equiv) |
| Solvent | Anhydrous DCM |
| Time | 16 h |
| Yield | 78% |
| Parameter | Value |
|---|---|
| Silylating Agent | BSA (3.5 equiv) |
| Alkylating Agent | Bis(4-methoxybenzyloxy)methane (2 equiv) |
| Catalyst | TMSOTf (1 equiv) |
| Yield | 71% |
Optimization Challenges and Side Reactions
-
Regioselectivity in Alkylation : Competing alkylation at position 1 or 3 of the quinazoline core necessitates precise stoichiometric control. Excess alkylating agent (>2 equiv) leads to di-substituted byproducts, reducing yields to ≤40% .
-
Piperazine Acylation : Partial epimerization at the piperazine carbonyl center may occur during coupling, requiring chiral HPLC for resolution .
-
Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates the target compound from unreacted intermediates .
Spectroscopic Characterization Data
Comparative Analysis of Synthetic Routes
A patent-derived alternative route involves direct coupling of pre-formed 4-(2-methoxyphenyl)piperazine with 3-[(4-methoxyphenyl)methyl]quinazoline-2,4-dione using a Ullmann condensation . However, this method suffers from lower yields (52%) due to steric hindrance at the quinazoline C7 position . The stepwise acylation-alkylation approach remains superior in scalability and purity.
Industrial-Scale Considerations
For kilogram-scale production, the following modifications are recommended:
Q & A
Q. What are the recommended synthetic routes and optimization strategies for this compound?
The synthesis involves multi-step protocols, including piperazine coupling, nucleophilic substitution, and cyclization. Key steps:
- Coupling reactions : Use 4-(2-methoxyphenyl)piperazine-1-carbonyl chloride with tetrahydroquinazoline intermediates under inert conditions (dry DCM, 0–5°C) to minimize side products .
- Purification : Employ flash chromatography (silica gel, EtOAc/hexane gradient) or crystallization (Et2O) for high-purity yields (>95%) .
- Optimization : Adjust pH (6–7) and temperature (reflux at 80°C in DMF) to enhance reaction efficiency. Monitor progress via TLC or HPLC .
Q. Which spectroscopic and chromatographic methods are critical for structural characterization?
- NMR : 1H/13C NMR to confirm substitution patterns (e.g., methoxyphenyl protons at δ 3.7–3.9 ppm; quinazoline carbonyls at δ 165–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+ at ~522.2 m/z) .
- HPLC : Reverse-phase C18 columns (ACN/water mobile phase) to assess purity (>98%) .
Q. What safety precautions are necessary during handling?
- Hazards : Skin/eye irritation (Category 2), respiratory sensitization (H335) .
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
- Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assay) to distinguish direct vs. indirect effects .
- Dose-response studies : Test concentrations across 3–4 log ranges to identify non-linear effects (e.g., hormesis) .
- Structural analogs : Compare with derivatives lacking methoxy groups to isolate pharmacophore contributions .
Q. What strategies are effective for designing analogs to explore structure-activity relationships (SAR)?
- Modifications : Replace 4-methoxyphenyl with halogenated (e.g., 4-fluorophenyl) or bulkier substituents (e.g., benzyl) to probe steric/electronic effects .
- Piperazine variants : Introduce methyl or acetyl groups to the piperazine ring to alter conformational flexibility .
- In vitro screening : Prioritize analogs with >50% target inhibition at 10 μM in primary assays before advancing to ADME/PK studies .
Q. Which in silico methods predict binding interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR2) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and hotspot residues (e.g., Lys716 in EGFR) .
- QSAR models : Train on datasets with IC50 values and descriptors (e.g., logP, polar surface area) to prioritize synthesis .
Q. How can reaction yields be optimized for scale-up synthesis?
- Catalyst screening : Test Pd(OAc)2 or CuI for coupling steps; optimize equivalents (1–5 mol%) .
- Solvent effects : Replace DMF with acetonitrile or THF to improve solubility and reduce side reactions .
- Workflow automation : Use continuous-flow reactors for exothermic steps (e.g., acylations) to enhance reproducibility .
Q. What mechanisms underlie its enzyme inhibition or receptor modulation?
- Kinase inhibition : Competes with ATP binding via hydrogen bonding with hinge regions (e.g., Met793 in EGFR) .
- GPCR antagonism : Blocks serotonin (5-HT2A) or dopamine receptors (D2) via piperazine interactions; validate with radioligand binding assays (Ki <100 nM) .
- CYP450 interactions : Assess metabolism using human liver microsomes (HLM) to identify isoform-specific inhibition (e.g., CYP3A4) .
Q. How can stability under physiological conditions be analyzed?
- Forced degradation : Expose to pH 1–13 (37°C, 24h) and monitor via HPLC for hydrolytic byproducts (e.g., cleavage of piperazine-carbonyl bond) .
- Photostability : UV irradiation (ICH Q1B) to assess degradation pathways (e.g., methoxy group demethylation) .
- Plasma stability : Incubate in rat/human plasma (37°C, 1h) and quantify parent compound via LC-MS .
Q. What methodologies assess ecotoxicological risks of this compound?
- Acute toxicity : Daphnia magna immobilization assay (EC50) and algal growth inhibition (72h) .
- Biodegradation : OECD 301F test to measure BOD28/COD ratio (<0.1 indicates low biodegradability) .
- Bioaccumulation : Predict log Kow (4.5–5.2) using EPI Suite; experimental validation via fish liver accumulation studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
